molecular formula C11H13BrO3 B7976056 Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Cat. No. B7976056
M. Wt: 273.12 g/mol
InChI Key: SVHSPSCBZAFJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-3-methylphenoxy)acetate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-bromo-3-methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromo-3-methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Precursor for Pharmaceutical Compounds : Ethyl 2-(4-bromo-3-methylphenoxy)acetate is used as a building synthon for novel dual hypoglycemic agents, which are important in the development of diabetes treatments (Altowyan et al., 2022).

  • Natural Antioxidants : Compounds structurally similar to Ethyl 2-(4-bromo-3-methylphenoxy)acetate have been isolated from marine algae and show potent scavenging activity against radicals, indicating potential applications in food and pharmaceuticals as natural antioxidants (Li et al., 2012).

  • Antimicrobial Properties : Derivatives of Ethyl 2-(4-bromo-3-methylphenoxy)acetate have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting applications in the development of new antimicrobial agents (Fuloria et al., 2009).

  • Analgesic and Anti-Inflammatory Activities : Derivatives of this compound have been found to have significant analgesic and anti-inflammatory effects in animal studies, indicating potential for the development of new pain-relief and anti-inflammatory drugs (Dewangan et al., 2015).

  • Enzymatic Hydrolysis Applications : Ethyl 2-(4-bromo-3-methylphenoxy)acetate has been used in the enzymatic hydrolysis process in the production of a prototype anti-asthma drug, showcasing its role in drug synthesis and manufacturing (Bevilaqua et al., 2004).

  • Synthesis of Schiff Bases and Thiazolidinone Derivatives : The compound has been utilized in the synthesis of Schiff bases and thiazolidinone derivatives, which are evaluated for their antimicrobial properties, suggesting applications in pharmaceutical research (Fuloria et al., 2014).

  • Corrosion Inhibition : Certain derivatives of Ethyl 2-(4-bromo-3-methylphenoxy)acetate have been studied for their ability to inhibit corrosion in mild steel, indicating potential applications in material science and engineering (Lgaz et al., 2017).

properties

IUPAC Name

ethyl 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHSPSCBZAFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-3-methylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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